

Amino-PEG2-C2-acid molecular weight and formula

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

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In-Depth Technical Guide to Amino-PEG2-C2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG2-C2-acid**, a bifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, presents generalized experimental protocols for its use, and illustrates its role in bioconjugation.

Core Properties of Amino-PEG2-C2-acid

Amino-PEG2-C2-acid is a hydrophilic, bifunctional linker that contains a primary amine group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.^[1]

Property	Value	Reference
Molecular Weight	177.20 g/mol	[1]
Chemical Formula	C ₇ H ₁₅ NO ₄	[1]
CAS Number	791028-27-8	[1]
Synonyms	NH ₂ -PEG2-COOH, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water and common organic solvents like DMSO and DMF	[3]

Role in Bioconjugation

The primary utility of **Amino-PEG2-C2-acid** lies in its ability to act as a bridge, connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The bifunctional nature of the molecule provides flexibility in the conjugation strategy.

- **Amine Group Reactivity:** The primary amine can react with activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and other electrophilic groups to form stable covalent bonds.
- **Carboxylic Acid Reactivity:** The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. This reaction is typically mediated by carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like NHS (N-hydroxysuccinimide) to enhance efficiency.

The hydrophilic PEG chain is a key feature, as it can improve the pharmacokinetic properties of the final bioconjugate by increasing its solubility and stability, and reducing immunogenicity.

Experimental Protocols

The following are generalized protocols for the two main conjugation strategies involving **Amino-PEG2-C2-acid**. The specific conditions, such as reaction times, temperatures, and purification methods, will need to be optimized for the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid group of **Amino-PEG2-C2-acid**.

Materials:

- **Amino-PEG2-C2-acid**
- Amine-containing molecule (e.g., a payload with a free amine)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.2-7.5)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., HPLC or column chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve **Amino-PEG2-C2-acid** in the chosen anhydrous solvent.
 - Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
 - Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

- Conjugation to Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated **Amino-PEG2-C2-acid** solution to the amine-containing molecule solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Quenching:
 - Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

Protocol 2: Amide Bond Formation via the Amine Group

This protocol describes the conjugation of a molecule with a carboxylic acid (or an activated ester) to the amine group of **Amino-PEG2-C2-acid**.

Materials:

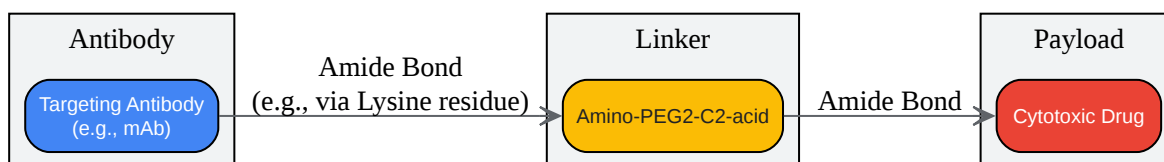
- **Amino-PEG2-C2-acid**
- Carboxylic acid-containing molecule (e.g., a payload with a carboxylic acid) or its NHS ester derivative
- EDC and NHS (if starting with a carboxylic acid)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS at pH 7.2-8.0)
- Purification system (e.g., HPLC or column chromatography)

Procedure:

- Activation of Carboxylic Acid (if necessary):
 - If starting with a carboxylic acid-containing molecule, activate it to an NHS ester as described in Protocol 1, Step 1.
- Conjugation to **Amino-PEG2-C2-acid**:
 - Dissolve **Amino-PEG2-C2-acid** in the reaction buffer.
 - Add the NHS-activated molecule to the **Amino-PEG2-C2-acid** solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours.
- Purification:
 - Purify the resulting conjugate using an appropriate chromatographic method.

Visualizing the Role of Amino-PEG2-C2-acid in an Antibody-Drug Conjugate

The following diagram illustrates the general structure of an antibody-drug conjugate where **Amino-PEG2-C2-acid** serves as the linker between the antibody and the cytotoxic drug.



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Caption: General structure of an Antibody-Drug Conjugate (ADC) utilizing **Amino-PEG2-C2-acid** as a linker.

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References

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